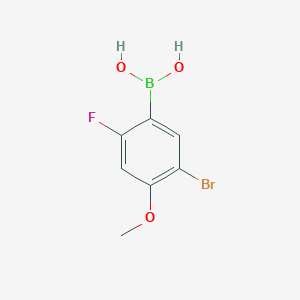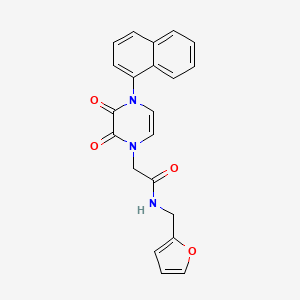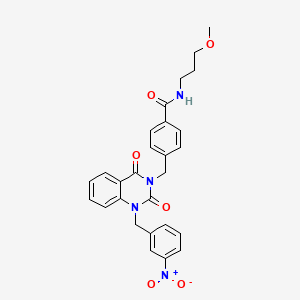![molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7](/img/structure/B2422312.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H16F4N2O4 and its molecular weight is 412.341. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Process Development
- The benzoxazepine core, similar to the one found in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide, is key in several kinase inhibitors, including mTOR inhibitors. Researchers have developed scalable synthesis processes for such compounds, emphasizing the importance of efficient production methods for these complex molecules (Naganathan et al., 2015).
Mechanism of Action Studies
- Studies on 2,6-difluorobenzamides, which share structural similarities with the compound , focus on their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This emphasizes the potential of such compounds in antibacterial drug research (Straniero et al., 2023).
Molecular Imaging Applications
- Benzoxazole derivatives, which are structurally related to the given compound, have been evaluated as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This highlights the potential of such molecules in diagnostic imaging (Cui et al., 2012).
Enantioselective Synthesis
- The enantioselective construction of tetrasubstituted C‒F stereocenters using 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, akin to the compound , has been explored. This research is significant for developing pharmacologically active molecules with high enantioselectivity (Li et al., 2019).
Novel Synthetic Methods
- The synthesis of 2,3-dihydrobenzo[f][1,4]oxazepin-3-ones, involving methods like the Ugi reaction followed by Mitsunobu cyclization, demonstrates innovative approaches to create benzoxazepine derivatives (Moni et al., 2014).
Antimicrobial and Pharmacological Screening
- Fluoro substituted benzothiazoles, similar to the compound , have been synthesized and tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This underscores the broad potential of such compounds in pharmacological research (Patel et al., 2009).
Drug Design and Optimization
- Research on benzamides with structural similarities to the compound focuses on optimizing motifs for enhanced biological activity, such as inhibiting the stearoyl-CoA desaturase-1 enzyme. This is crucial for the design of more effective drugs (Uto et al., 2009).
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDHMHBGCZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


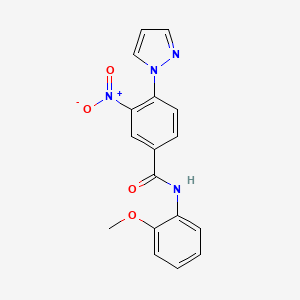
![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)
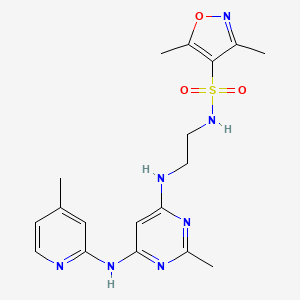

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)
